2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol
Description
Structure and Key Features: The compound 2-(2-amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol (IUPAC name: 2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol) consists of a pyrimidine core substituted with an amino group at position 2, a 4-bromophenyl group at position 5, and a 5-methoxyphenol moiety at position 4 (). Its molecular formula is C₁₇H₁₄BrN₃O₂, with a molecular weight of 400.27 g/mol ().
Such compounds are studied for their antiviral, antibacterial, and immunomodulatory properties ().
Properties
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-12-6-7-13(15(22)8-12)16-14(9-20-17(19)21-16)10-2-4-11(18)5-3-10/h2-9,22H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDHNHYZLLYNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and methoxyphenol groups through substitution reactions. Key reagents often include bromobenzene derivatives, methoxyphenol, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Binding Affinity and Bioactivity
Table 1: Key Structural Analogs and Their Properties
Key Observations :
However, 10k’s imidazole core may confer distinct electronic properties compared to pyrimidine-based analogs. Compared to AP-4-Me-Ph (p-tolyl group), bromine’s higher electronegativity and steric bulk in the target compound could improve target binding but reduce solubility.
Methoxy vs. Hydroxy Groups: The 5-methoxy group in the target compound likely improves metabolic stability compared to phenolic -OH groups (e.g., 10k’s 3-hydroxycyclohexenone). However, it may reduce hydrogen-bonding capacity, affecting receptor interactions ().
Core Structure Differences :
Computational and Experimental Binding Data
Table 2: Binding Free Energy and Docking Scores
- AP-NP demonstrated the lowest binding free energy (-9.2 kcal/mol) among diaryl pyrimidines, attributed to its naphthyl group enhancing hydrophobic interactions ().
- The target compound’s 4-bromophenyl group may mimic AP-NP’s binding mode but requires validation via molecular dynamics simulations (e.g., using AutoDock Vina or GROMACS) ().
Physicochemical and ADME Properties
Table 3: Predicted ADME Profiles
| Compound | logP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Molecular Weight | Lipinski Rule Compliance |
|---|---|---|---|---|---|
| Target Compound | ~3.5 (estimated) | 2 (NH₂, OH) | 4 | 400.27 | Yes (MW <500, HBD ≤5) |
| AP-NP | ~4.0 (estimated) | 1 (NH₂) | 3 | ~330 | Yes |
| 10k | ~4.5 (estimated) | 3 (NH₂, OH) | 5 | ~500 | No (MW >500) |
Biological Activity
2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol, commonly referred to as compound 1, is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H14BrN3O2
- CAS Number : 105258-12-6
- Molecular Weight : 368.21 g/mol
The structure of compound 1 features a bromophenyl group and a methoxyphenol moiety, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Compound 1 has shown potential as an inhibitor of specific kinases involved in cancer progression.
- Receptor Binding : It may bind to certain receptors that play a role in inflammatory responses and cancer cell proliferation.
- Antioxidant Activity : The methoxy group may contribute to its antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that compound 1 exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
In these studies, compound 1 induced apoptosis and inhibited cell migration, suggesting its utility as a potential therapeutic agent for cancer treatment.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties against various pathogens. The results are summarized in the following table:
These findings indicate that compound 1 possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several studies have explored the biological effects of compound 1:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-methoxyphenol?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with condensation reactions between substituted pyrimidine precursors and bromophenyl intermediates. Key steps include:
Nucleophilic substitution to introduce the 4-bromophenyl group under basic conditions (e.g., sodium hydroxide in DMSO) .
Amination at the pyrimidine C2 position using ammonia or protected amine derivatives, requiring anhydrous conditions and catalysts like Pd/C .
Etherification of the phenolic hydroxyl group with a methoxy substituent via Williamson synthesis, using methyl iodide and K₂CO₃ .
Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Yields are optimized by controlling reaction temperatures (60–120°C) and monitoring progress via TLC or HPLC .
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Bromophenyl coupling | Pd catalysis, 80°C, DMF | Competing side reactions at high temps |
| Amination | NH₃/MeOH, 60°C | Sensitivity to moisture |
| Methoxy addition | CH₃I, K₂CO₃, reflux | Over-alkylation risks |
Q. How can structural elucidation be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography is definitive for resolving 3D conformation. Single-crystal diffraction (Cu-Kα radiation) identifies bond angles, torsion angles (e.g., dihedral angles between pyrimidine and bromophenyl rings: ~35–70°) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY): Assign aromatic protons (δ 6.8–8.2 ppm), amino groups (δ 5.2–5.5 ppm), and methoxy singlet (δ 3.8 ppm). Discrepancies in coupling constants may indicate rotameric forms .
- Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~428.2 g/mol) and fragmentation patterns .
Q. What initial biological screening assays are appropriate for assessing its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest high potency .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) over 48–72 hours .
- Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray results) be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., proton exchange in solution vs. static crystal packing). Strategies include:
- Variable-temperature NMR to identify broadening/resonance splitting due to conformational flexibility .
- DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental chemical shifts, resolving ambiguities in tautomeric forms .
- Complementary techniques : IR spectroscopy to confirm hydrogen-bonding patterns observed in crystallography .
Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility (logP ~2.8) and reduce hepatic clearance .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How to design enzyme inhibition assays to study its mechanism of action against cancer targets?
- Methodological Answer :
- Kinase selectivity profiling : Use a panel of 50+ kinases (e.g., Janus kinases, MAPK) with ATP-concentration-dependent assays to identify off-target effects .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k_d) to purified kinase domains, confirming competitive/non-competitive inhibition .
- Molecular docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
